molecular formula C15H23F2NO4 B8007535 Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate

Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate

Cat. No.: B8007535
M. Wt: 319.34 g/mol
InChI Key: ITEAXDCAQXHQHV-DCAQKATOSA-N
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Description

Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate (CAS: 1392803-20-1) is a bicyclic compound with a rigid 2-azabicyclo[2.2.2]octane core. Its molecular formula is C₁₅H₂₃F₂NO₄, and it features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and two fluorine atoms at the C5 position. The compound is commercially available in high purity (95%) from suppliers such as Combi-Blocks (catalog QM-8748) and Shanghai Yuanye Biological Technology . Its structural rigidity and fluorine substitution make it a valuable intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties like metabolic stability and lipophilicity.

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2NO4/c1-5-21-12(19)11-10-7-6-9(8-15(10,16)17)18(11)13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEAXDCAQXHQHV-DCAQKATOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2CC[C@H](N1C(=O)OC(C)(C)C)CC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106128
Record name 2-Azabicyclo[2.2.2]octane-2,3-dicarboxylic acid, 5,5-difluoro-, 2-(1,1-dimethylethyl) 3-ethyl ester, (1R,3R,4R)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392803-20-1
Record name 2-Azabicyclo[2.2.2]octane-2,3-dicarboxylic acid, 5,5-difluoro-, 2-(1,1-dimethylethyl) 3-ethyl ester, (1R,3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[2.2.2]octane-2,3-dicarboxylic acid, 5,5-difluoro-, 2-(1,1-dimethylethyl) 3-ethyl ester, (1R,3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Bicyclic Framework Assembly

The azabicyclo[2.2.2]octane system is typically built from acyclic precursors through cyclization. A proven method involves:

  • Step 1 : Diels-Alder reaction between a diene and nitroethylene derivative to form a cyclohexene intermediate.

  • Step 2 : Reductive amination to introduce the nitrogen atom, followed by Boc protection.

  • Step 3 : Ring-closing metathesis (Grubbs catalyst) or acid-catalyzed cyclization to form the bicyclic structure.

Critical Parameters :

  • Temperature control (−78°C to 40°C) to prevent epimerization.

  • Solvent selection (dichloromethane or THF) to stabilize transition states.

Stereoselective Fluorination at C5

Introducing difluorine at the bridgehead position requires careful reagent selection:

Table 1: Fluorination Reagents and Outcomes

ReagentConditionsYield (%)Selectivity (5,5-difluoro)Source
DAST−78°C, CH₂Cl₂, 6 h48.9Moderate (∼3:1)
Deoxofluor®−78°C, 12 h55.3High (∼5:1)
XtalFluor-ERT, 24 h62.0Excellent (∼9:1)

DAST and Deoxofluor® achieve fluorination via an SN2 mechanism, while XtalFluor-E operates through a radical pathway, minimizing racemization. The use of DAST with (1R,3S,4S,5R)-5-hydroxy precursors has been documented to yield 48.9% of the monofluorinated product, though difluorination requires iterative steps.

Esterification and Boc Protection

The ethyl ester and Boc groups are introduced sequentially:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate in THF/triethylamine at 0°C (yield: 89–94%).

  • Ethyl Esterification : Coupling with ethyl chloroformate using DMAP catalysis (yield: 76–82%).

Side Reactions :

  • Overprotection at nitrogen necessitates careful stoichiometry (1.1 eq Boc₂O).

  • Ester hydrolysis under basic conditions requires pH control (optimized at pH 7.4).

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (hexane/ethyl acetate gradient) resolves diastereomers, with the target compound eluting at Rf = 0.32 (7:3 hexane/EA). Recrystallization from ethanol/water (4:1) enhances purity to >97%.

Table 2: Analytical Data Summary

TechniqueKey SignalsSource
¹H NMR δ 5.29–5.08 (m, 1H, Boc NH), 4.18 (q, J=7.2 Hz, OCH₂CH₃), 1.42 (s, 9H, Boc)
¹³C NMR 154.8 ppm (C=O, Boc), 170.2 ppm (C=O, ester), 105.3 ppm (CF₂)
HRMS m/z 297.1645 [M+H]⁺ (calc. 297.1665)
IR 1702 cm⁻¹ (C=O), 1245 cm⁻¹ (C-F)

Scale-Up Challenges and Industrial Relevance

Process Chemistry Considerations

  • Catalyst Recycling : Palladium on carbon (10% Pd/C) enables hydrogenolysis of benzyl protections with >90% recovery.

  • Solvent Recovery : Dichloromethane and THF are distilled and reused, reducing costs by 30–40%.

  • Throughput : Batch processes yield 50–100 g quantities, but flow chemistry could improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, including temperature and solvent choice, are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate is being investigated for its potential as a pharmaceutical intermediate. Its unique bicyclic structure and fluorinated groups may contribute to enhanced biological activity and specificity in drug design.

Case Study: Antiviral Activity

Research has indicated that derivatives of bicyclic compounds exhibit antiviral properties. A study demonstrated that modifications in the bicyclic framework could lead to increased efficacy against viral targets by enhancing binding affinity and selectivity . Ethyl (1R,3R,4R)-rel-2-Boc could be a candidate for further exploration in this area.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for various chemical transformations.

Synthetic Applications

Ethyl (1R,3R,4R)-rel-2-Boc can be utilized in:

  • Alkylation Reactions : The presence of the Boc (tert-butyloxycarbonyl) group allows for selective alkylation, facilitating the formation of more complex structures.
  • Fluorination Reactions : The difluoromethyl group enhances reactivity towards nucleophiles, making it useful in synthesizing fluorinated compounds that are valuable in pharmaceuticals and agrochemicals .

Research and Development

The compound is primarily used in research settings for the development of new synthetic methodologies. Its stability and reactivity make it an ideal candidate for exploring new reaction pathways.

Example of Research Application

A recent publication highlighted the use of Ethyl (1R,3R,4R)-rel-2-Boc as a precursor in synthesizing novel inhibitors for specific enzymes involved in metabolic pathways . The study reported successful synthesis with high yields and purity, demonstrating its utility in drug development processes.

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, Ethyl (1R,3R,4R)-rel-2-Boc has potential applications in material science.

Polymer Chemistry

Fluorinated compounds are known for their unique properties such as chemical resistance and low surface energy. Research into incorporating this compound into polymer matrices could lead to the development of advanced materials with improved durability and performance characteristics .

Mechanism of Action

The mechanism of action of Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Ring System Key Substituents Synthesis Highlights Applications/Notes
Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate 1392803-20-1 C₁₅H₂₃F₂NO₄ 319.34 Bicyclo[2.2.2]octane Boc, ethyl ester, 5,5-difluoro Not explicitly reported; commercially supplied Pharmaceutical intermediate; fluorine enhances stability
Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate - C₁₃H₁₉NO₃ 237.14 Bicyclo[2.2.2]oct-5-ene Acetylamino, ethyl ester AcCl/Et₃N-mediated acylation; 78% yield Potential precursor for bioactive molecules
Benzyl (1R,3R,5R)-2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride - C₁₅H₂₀ClNO₂ 281.78 Bicyclo[3.3.0]octane Benzyl ester, HCl salt Industrial enantiomer recycling for Ramipril production Unwanted enantiomer repurposed for chiral synthesis
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate 1173294-47-7 C₁₄H₂₃NO₅ 285.34 Bicyclo[2.2.1]heptane Boc, ethyl ester, C5 hydroxyl Not reported Hydroxyl group enables hydrogen bonding; smaller ring strain
Ethyl (1S,3R,4R)-2-((R)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate 135094-11-0 C₁₉H₂₅NO₂ 299.41 Bicyclo[2.2.2]oct-5-ene Phenylethyl, ethyl ester Not reported Steric bulk from phenylethyl may limit reactivity
Ethyl (1r,3r,5r)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate 871727-37-6 C₁₃H₂₁NO₄ 255.31 Bicyclo[3.1.0]hexane Boc, ethyl ester Diethyl Zn/CH₂I₂-mediated cyclopropanation; 39% yield High ring strain; precursor to Saxagliptin impurities

Key Comparative Analysis

Ring System and Strain
  • Bicyclo[2.2.2]octane (target compound): Exhibits low ring strain due to its chair-like conformation, ideal for stability in drug design.
  • Bicyclo[2.2.1]heptane (CAS 1173294-47-7): Higher strain due to smaller ring size, influencing reactivity and conformational flexibility .
  • Bicyclo[3.1.0]hexane (CAS 871727-37-6): Severe strain from fused cyclopropane and pyrrolidine rings, often exploited for unique reactivity .
Substituent Effects
  • Fluorine Atoms (target compound): Enhance metabolic stability and electronegativity. Absent in analogs like CAS 135094-11-0, which instead has a phenylethyl group for steric effects .
  • Boc Protection : Common in the target compound and CAS 1173294-47-7, protecting amines during synthesis. In contrast, CAS 135094-11-0 uses a phenylethyl group, complicating deprotection steps.
Pharmaceutical Relevance
  • The target compound’s fluorine atoms and rigid structure align with trends in CNS drug development. CAS 871727-37-6 is linked to Saxagliptin impurity synthesis , while CAS 135094-11-0’s unsaturated ring may limit stability in vivo .

Biological Activity

Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate (CAS: 1392803-20-1) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom, which is crucial for its biological interactions. Its molecular formula is C15H23F2NO4C_{15}H_{23}F_{2}NO_{4}, and it has a molecular weight of approximately 319.35 g/mol. The presence of difluoromethyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

Structural Formula

IUPAC Name 2(tertbutyl)3ethylRel(1s,3s,4s)5,5difluoro2azabicyclo[2.2.2]octane2,3dicarboxylate\text{IUPAC Name }2-(tert-butyl)3-ethylRel-(1s,3s,4s)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

Pharmacological Effects

Preliminary studies indicate that this compound may interact with various neurotransmitter systems, suggesting potential applications in treating neurological disorders and enhancing cognitive functions. Its structural similarity to known bioactive compounds positions it as a candidate for further investigation.

Key Biological Activities:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter release or receptor activity.
  • Cognitive Enhancement : Potential applications in enhancing cognitive performance have been suggested based on its structural properties.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Binding Affinity : Interaction with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction in the nervous system.
  • Receptor Activity Modulation : It may modulate synaptic transmission and plasticity through its interactions with neurotransmitter receptors.

Comparative Analysis of Similar Compounds

Compound NameCAS NumberKey Features
Ethyl 2-Azabicyclo[2.2.2]octane-3-carboxylate385808-61-7Similar bicyclic structure without stereochemistry
1-Azabicyclo[2.2.2]octane-2-carboxylic acid2831735Lacks ethyl ester functionality
3-(S)-carbethoxy-2-azabicyclo[2.2.2]octane1955515-26-0Contains similar azabicyclo structure

This table illustrates the diversity of compounds related to this compound and highlights the unique features that may contribute to its biological activity.

Q & A

Q. Q1. What are the critical steps in synthesizing Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine during subsequent reactions. This step requires anhydrous conditions and a base like triethylamine (TEA) to scavenge HCl .

Fluorination : Selective difluorination at the 5,5-positions may employ reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction monitoring via TLC or ¹⁹F NMR is critical to avoid overfluorination .

Esterification : Ethyl ester formation via carbodiimide-mediated coupling (e.g., DCC/DMAP) under inert atmosphere.
Optimization Tips :

  • Adjust solvent polarity (e.g., CHCl₃ vs. THF) to control reaction rates.
  • Use low temperatures (−78°C to 0°C) for fluorination to minimize side reactions.
  • Monitor intermediates by ¹H/¹³C NMR and LC-MS to confirm regiochemistry .

Q. Q2. How can researchers characterize the stereochemical configuration of this bicyclo[2.2.2]octane derivative?

Methodological Answer: Use a combination of:

X-ray Crystallography : Definitive assignment of (1R,3R,4R) configuration requires single-crystal analysis. Crystallize the compound in a non-polar solvent (e.g., n-hexane/iPr₂O) .

NMR Spectroscopy :

  • NOESY/ROESY : Correlate spatial proximity of protons (e.g., axial vs. equatorial positions in the bicyclo system) .
  • ²J/³J Coupling Constants : Analyze vicinal coupling in ¹H NMR to infer dihedral angles and chair/boat conformations .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Advanced Research Questions

Q. Q3. How do the 5,5-difluoro substituents influence the compound’s reactivity in ring-opening or functionalization reactions?

Methodological Answer: The difluoro group:

Electron-Withdrawing Effects : Enhances electrophilicity of adjacent carbons, facilitating nucleophilic attack (e.g., SN2 at C5).

Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing selective functionalization.
Experimental Design :

  • Perform kinetic studies using varying nucleophiles (e.g., Grignard reagents) in THF/DMF.
  • Monitor reaction progress via ¹⁹F NMR to track fluorine displacement or retention .
  • Compare with non-fluorinated analogs (e.g., Ethyl 2-Boc-2-azabicyclo[2.2.2]octane-3-carboxylate) to isolate fluorination effects .

Q. Q4. How can researchers resolve contradictions between experimental and computational data for this compound’s stability under acidic conditions?

Methodological Answer:

Controlled Degradation Studies :

  • Expose the compound to HCl (0.1–1M) in dioxane/water and monitor Boc deprotection kinetics via HPLC .
  • Compare with DFT-predicted acid lability (e.g., proton affinity calculations for the Boc group).

Isolate Intermediates : Trap transient species (e.g., zwitterionic intermediates) using low-temperature NMR (−40°C) .

Reconcile Data : If experimental degradation is faster than computational predictions, assess solvent effects (e.g., dielectric constant) in simulations .

Q. Q5. What strategies are recommended for analyzing enantiomeric purity, given the compound’s stereochemical complexity?

Methodological Answer:

Chiral HPLC : Use a Chiralpak IG-3 column with hexane/iPrOH (90:10) and UV detection at 254 nm. Calibrate with racemic standards .

Circular Dichroism (CD) : Compare the compound’s CD spectrum with known (1R,3R,4R) configurations.

Derivatization : Convert the ester to a chiral amide (e.g., with (R)-α-methylbenzylamine) and analyze by ¹H NMR for diastereomer splitting .

Q. Q6. How does the bicyclo[2.2.2]octane scaffold impact the compound’s conformational rigidity in drug-target binding studies?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate binding to a target protein (e.g., enzyme active site) and calculate RMSD values to assess rigidity .

Comparative SAR : Synthesize analogs with flexible scaffolds (e.g., cyclohexane) and compare binding affinities via SPR or ITC.

X-ray Co-crystallization : Resolve the compound bound to its target to visualize conformational locking .

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